

# Application Notes and Protocols for SB 216763 in Embryonic Stem Cell Culture

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## Compound of Interest

Compound Name:	SB 216763
Cat. No.:	B1680804

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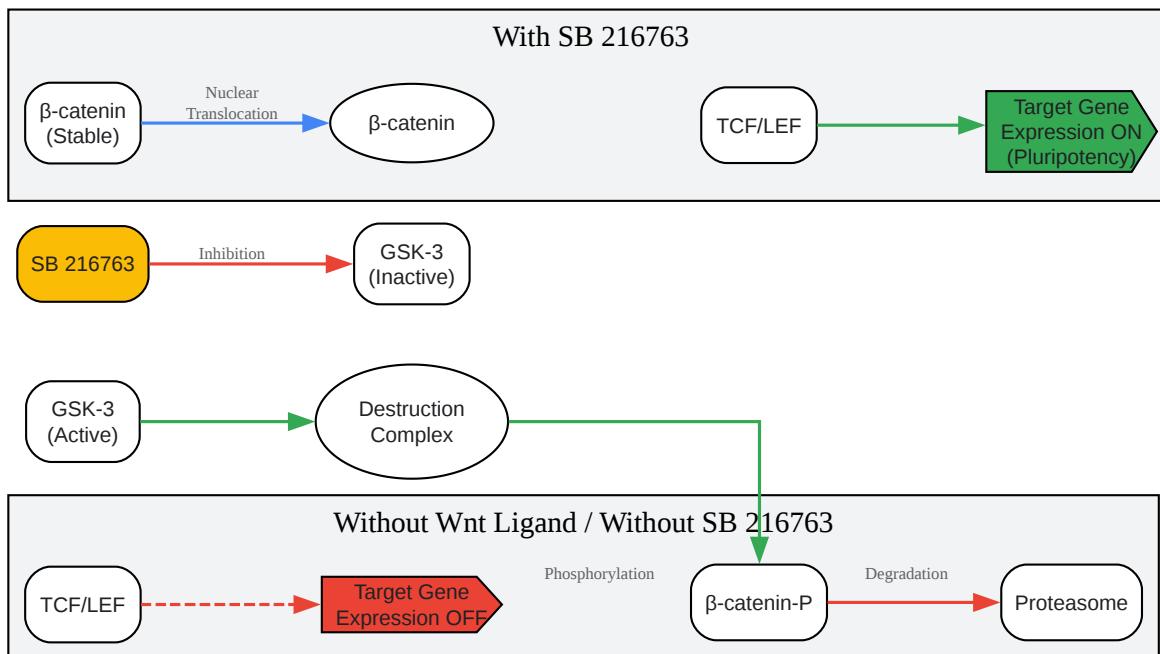
## For Researchers, Scientists, and Drug Development Professionals

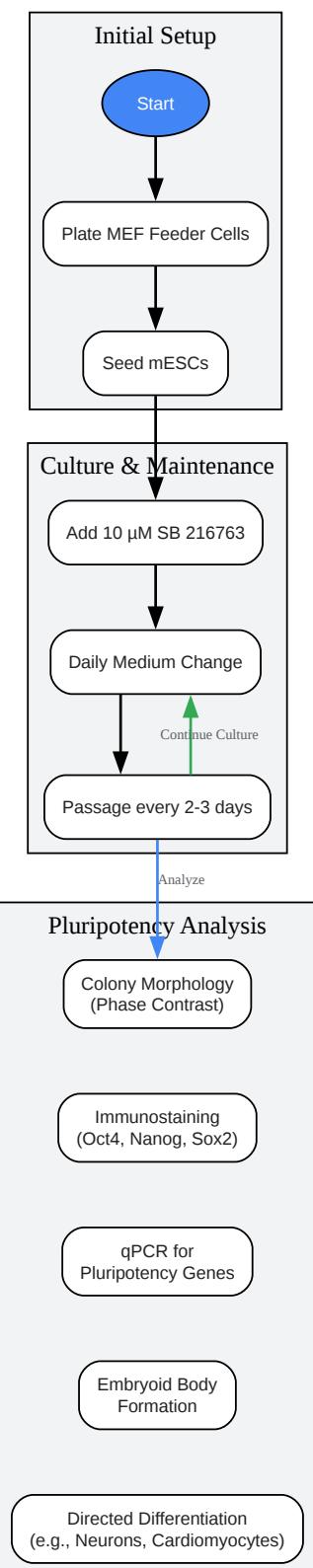
### Introduction

**SB 216763** is a potent and selective, cell-permeable inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC<sub>50</sub> values in the nanomolar range for both GSK-3 $\alpha$  and GSK-3 $\beta$ .<sup>[1]</sup> In embryonic stem cell (ESC) research, **SB 216763** is primarily utilized to maintain pluripotency and promote self-renewal. By inhibiting GSK-3, **SB 216763** activates the canonical Wnt/ $\beta$ -catenin signaling pathway, a critical pathway involved in the regulation of stem cell fate.<sup>[2][3][4]</sup> These application notes provide detailed protocols and quantitative data for the use of **SB 216763** in mouse and human embryonic stem cell cultures.

## Mechanism of Action: Wnt/ $\beta$ -catenin Signaling

GSK-3 is a key component of the  $\beta$ -catenin destruction complex. In the absence of Wnt signaling, this complex phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and proteasomal degradation. **SB 216763** inhibits GSK-3, preventing the phosphorylation of  $\beta$ -catenin. This leads to the accumulation of  $\beta$ -catenin in the cytoplasm and its subsequent translocation to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes involved in pluripotency and self-renewal.<sup>[2][5]</sup>



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